molecular formula C8H7N3OS B6617829 5-amino-1,3-benzothiazole-2-carboxamide CAS No. 1505703-86-5

5-amino-1,3-benzothiazole-2-carboxamide

Cat. No.: B6617829
CAS No.: 1505703-86-5
M. Wt: 193.23 g/mol
InChI Key: RXKJPFOWIIRTBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-1,3-benzothiazole-2-carboxamide is a heterocyclic compound that features a benzothiazole ring system Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1,3-benzothiazole-2-carboxamide typically involves the condensation of 2-aminobenzenethiol with appropriate carboxylic acid derivatives. One common method includes the reaction of 2-aminobenzenethiol with carbon disulfide and chloroacetic acid, followed by cyclization to form the benzothiazole ring . The reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives, including this compound, often utilize green chemistry principles. These methods may involve the use of environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-amino-1,3-benzothiazole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-amino-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets. For instance, as an LSD1 inhibitor, it binds to the active site of the enzyme, preventing the demethylation of histone proteins. This inhibition can lead to the reactivation of tumor suppressor genes and induction of apoptosis in cancer cells . The compound’s interaction with other enzymes and receptors is also being studied to understand its broader biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-1,3-benzothiazole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit LSD1 and its potential anti-tubercular properties make it a compound of significant interest in medicinal chemistry .

Properties

IUPAC Name

5-amino-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS/c9-4-1-2-6-5(3-4)11-8(13-6)7(10)12/h1-3H,9H2,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKJPFOWIIRTBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)N=C(S2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.